molecular formula C8H10O4 B13285369 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol

5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol

Cat. No.: B13285369
M. Wt: 170.16 g/mol
InChI Key: KJZUJQOHESISLD-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxymethyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxymethylation of 3-methoxybenzene-1,2-diol using formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-methoxybenzene-1,2-diol

    Reagent: Formaldehyde

    Catalyst: Sodium hydroxide (NaOH)

    Solvent: Water or ethanol

    Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and catalysts as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 5-(Carboxymethyl)-3-methoxybenzene-1,2-diol

    Reduction: this compound alcohol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron donation, which can modulate the activity of enzymes and receptors. In biological systems, it may exert its effects by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A compound with similar hydroxymethyl functionality but with a furan ring instead of a benzene ring.

    3,4-Dihydroxybenzaldehyde: A compound with two hydroxyl groups and an aldehyde group on a benzene ring.

    Vanillin: A compound with a methoxy group and an aldehyde group on a benzene ring.

Uniqueness

5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol is unique due to the combination of its hydroxymethyl, methoxy, and diol functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-(hydroxymethyl)-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C8H10O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,9-11H,4H2,1H3

InChI Key

KJZUJQOHESISLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)CO

Origin of Product

United States

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